molecular formula C16H15FN2O4S2 B2740885 3-fluoro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 1421480-50-3

3-fluoro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No. B2740885
M. Wt: 382.42
InChI Key: XUHKUAOFKRNPJD-UHFFFAOYSA-N
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Description

The compound “3-fluoro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-methoxybenzenesulfonamide” is a complex organic molecule. It contains several functional groups including a sulfonamide, a furan ring, a thiazole ring, a methoxy group, and a fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic furan and thiazole rings, along with the sulfonamide group, would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of several functional groups provides multiple sites for potential reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the nonpolar aromatic rings could affect its solubility and reactivity .

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Studies

Benzenesulfonamide derivatives have been studied for their adsorption and corrosion inhibition properties on metal surfaces, such as iron. Quantum chemical calculations and molecular dynamics simulations provide insights into their reactivity and binding energies, suggesting potential applications in materials science for corrosion protection and surface engineering (Kaya et al., 2016).

Anticancer Research

Research on aminothiazole-paeonol derivatives, structurally related to benzenesulfonamides, has shown significant anticancer potential against several cancer cell lines. This highlights the role of such compounds in developing new anticancer agents, especially for gastrointestinal adenocarcinoma treatment (Tsai et al., 2016).

Cyclooxygenase-2 Inhibition

Derivatives of benzenesulfonamide have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, indicating their potential use in developing therapies for conditions like rheumatoid arthritis and osteoarthritis. The introduction of a fluorine atom has been noted to enhance COX-1/COX-2 selectivity, demonstrating the importance of fluorine in medicinal chemistry (Hashimoto et al., 2002).

Electrophilic Fluorination

The development of new electrophilic fluorinating reagents, such as N-fluoro-benzenesulfonimide derivatives, showcases the application of benzenesulfonamide-related compounds in organic synthesis. These reagents facilitate the enantioselective fluorination of substrates, offering tools for synthesizing fluorinated organic molecules with potential applications in pharmaceuticals and agrochemicals (Yasui et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, it could be interesting to investigate its potential use as a pharmaceutical compound, given the presence of the sulfonamide group .

properties

IUPAC Name

3-fluoro-N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4S2/c1-10-15(24-16(19-10)14-4-3-7-23-14)9-18-25(20,21)11-5-6-13(22-2)12(17)8-11/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHKUAOFKRNPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-methoxybenzenesulfonamide

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